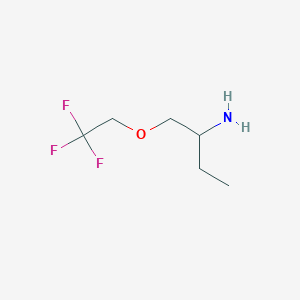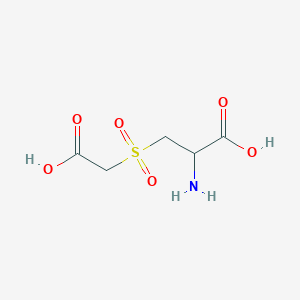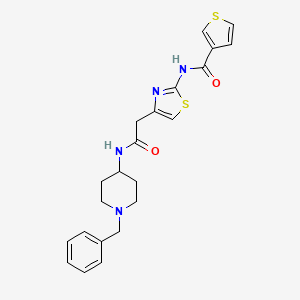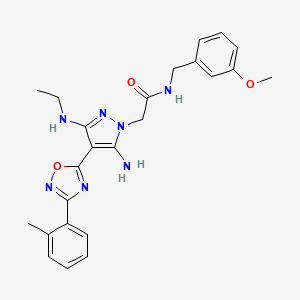
1-(2,2,2-Trifluoroethoxy)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2,2,2-Trifluoroethoxy)butan-2-amine” is a chemical compound with the CAS Number: 1247445-36-8 . It has a molecular weight of 171.16 . The IUPAC name for this compound is 1-(2,2,2-trifluoroethoxy)-2-butanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(2,2,2-Trifluoroethoxy)butan-2-amine” is 1S/C6H12F3NO/c1-2-5(10)3-11-4-6(7,8)9/h5H,2-4,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Chemosensitive Chlorophyll Derivatives
Chemosensitive chlorophyll derivatives, such as methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, were synthesized from naturally occurring chlorophyll-a. These derivatives react with amines, including 1-(2,2,2-Trifluoroethoxy)butan-2-amine, to produce hemiaminal-type adducts with blue-shifted absorption bands. This reaction enables the selective detection of primary amines possessing a primary alkyl group, offering a method for analyzing polyamines and ethylenediamine quantitatively through fluorescence emission spectroscopy. Such applications are crucial in developing optical detection systems for various amines in solution, showcasing the compound's utility in chemical sensing technologies (Tamiaki et al., 2013).
Efficient Polymerization Processes
The compound has been utilized in Single Electron Transfer-Living Radical Polymerization (SET-LRP) processes. Tris(2-aminoethyl)amine, related to 1-(2,2,2-Trifluoroethoxy)butan-2-amine, served as a ligand in the non-activated Cu(0) wire catalyzed SET-LRP of methyl and n-butyl acrylates. This process, conducted in biphasic-binary mixtures, highlights the compound's role in creating more economical and efficient methodologies for metal-catalyzed living radical polymerization, potentially impacting continuous process technologies for industrial applications (Moreno et al., 2017).
Amines Synthesis and Protection
2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride, a compound structurally related to 1-(2,2,2-Trifluoroethoxy)butan-2-amine, has been used as a versatile sulfonating agent for amines. This methodology enables the easy and efficient sulfonation of primary and secondary amines, leading to the synthesis of activated amines and amides under new Mitsunobu conditions. The Dios group, introduced by this reaction, is stable under various conditions and is removable by heating in aqueous trifluoroacetic acid, showcasing the chemical's utility in amine synthesis and protection strategies (Sakamoto et al., 2006).
Chemodosimetric Sensing
Naphthalimide trifluoroacetyl acetonate, a derivative involving functional groups similar to those in 1-(2,2,2-Trifluoroethoxy)butan-2-amine, has been synthesized for selective reaction with hydrazine, leading to significant fluorescence and color changes. This compound acts as a sensitive and selective sensor for hydrazine in various environments, including vapor phase and cellular assays, demonstrating the potential for developing sensitive detection methods for specific analytes (Lee et al., 2013).
properties
IUPAC Name |
1-(2,2,2-trifluoroethoxy)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-2-5(10)3-11-4-6(7,8)9/h5H,2-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGKXRMUFJDQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethoxy)butan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2919478.png)





![N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2919486.png)


![2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid](/img/structure/B2919492.png)
![8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B2919493.png)